Cas no 1001519-91-0 (2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide)

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a specialized chemical compound featuring a hexahydroquinazolinone core linked to a trifluoromethylphenyl moiety via a sulfanylacetamide bridge. Its unique structure combines a partially saturated quinazolinone scaffold with a trifluoromethyl-substituted aromatic ring, offering potential utility in medicinal chemistry and drug discovery. The presence of the sulfanyl group enhances reactivity for further derivatization, while the trifluoromethyl group may improve metabolic stability and binding affinity. This compound is particularly relevant for researchers investigating kinase inhibitors or other biologically active small molecules, given its hybrid pharmacophore design. Its synthetic versatility makes it a valuable intermediate for developing targeted therapeutic agents.
2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide structure
1001519-91-0 structure
Product Name:2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No:1001519-91-0
MF:C17H16F3N3O2S
MW:383.388052940369
CID:6091983
PubChem ID:78457863
Update Time:2025-06-29

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
    • Acetamide, 2-[(2,3,5,6,7,8-hexahydro-2-oxo-4-quinazolinyl)thio]-N-[3-(trifluoromethyl)phenyl]-
    • 1001519-91-0
    • Inchi: 1S/C17H16F3N3O2S/c18-17(19,20)10-4-3-5-11(8-10)21-14(24)9-26-15-12-6-1-2-7-13(12)22-16(25)23-15/h3-5,8H,1-2,6-7,9H2,(H,21,24)(H,22,23,25)
    • InChI Key: DOTWTNYWGLEXHJ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CSC1=C2C(=NC(=O)N1)CCCC2

Computed Properties

  • Exact Mass: 383.09153242g/mol
  • Monoisotopic Mass: 383.09153242g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 96.2Ų

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • pka: 11.21±0.40(Predicted)

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Pricemore >>

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Additional information on 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Introduction to 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1001519-91-0, identified as 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This molecule has garnered significant attention in recent years due to its unique structural features and promising biological activities. The presence of a hexahydroquinazoline core combined with a sulfanyl group and a trifluoromethylphenyl moiety endows it with distinctive chemical properties that make it a valuable candidate for further investigation in drug discovery.

In the realm of chemical biology, the hexahydroquinazoline scaffold is well-documented for its versatility and utility in designing bioactive molecules. This structural motif is frequently employed in the development of therapeutic agents due to its ability to modulate various biological pathways. The sulfanyl group appended to the quinazoline ring introduces additional reactivity and potential for interactions with biological targets, enhancing the molecule's pharmacological profile. Furthermore, the trifluoromethylphenyl substituent is a key feature that contributes to the compound's metabolic stability and binding affinity, making it an attractive candidate for further exploration.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how these structural elements contribute to the biological activity of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide. Studies suggest that the combination of the hexahydroquinazoline core, the sulfanyl group, and the trifluoromethylphenyl moiety allows for precise targeting of specific enzymes and receptors involved in various disease pathways. This has opened up new avenues for developing novel therapeutics with improved efficacy and reduced side effects.

One particularly intriguing aspect of this compound is its potential application in oncology research. The hexahydroquinazoline scaffold has been extensively studied for its anti-cancer properties, with several derivatives already entering clinical trials. The introduction of a sulfanyl group further enhances its cytotoxic potential by improving interactions with key cellular targets. Additionally, the trifluoromethylphenyl substituent contributes to its stability against metabolic degradation, ensuring prolonged activity within the biological system. These features make it a compelling candidate for further investigation as an anti-cancer agent.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Emerging research indicates that modulating specific inflammatory pathways can lead to significant therapeutic benefits. The structural features of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, particularly the hexahydroquinazoline core and the sulfanyl group, are well-suited for interacting with inflammatory mediators and enzymes. This suggests that this compound may have applications in developing novel anti-inflammatory drugs with improved selectivity and reduced systemic toxicity.

The synthesis of this compound also presents an interesting challenge for synthetic chemists. The multi-step process involves careful manipulation of functional groups while maintaining the integrity of the delicate hexahydroquinazoline core. Recent advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing the desired substituents while minimizing unwanted side reactions.

In conclusion,2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS no 1001519-91-0) represents a promising lead in chemical biology with significant potential for therapeutic applications. Its unique structural features—particularly the hexahydroquinazoline core, the sulfanyl group, and the trifluoromethylphenyl moiety—make it an attractive candidate for further investigation in drug discovery. As research continues to uncover new biological targets and synthetic strategies,this compound holds great promise for contributing to advancements in medicine.

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